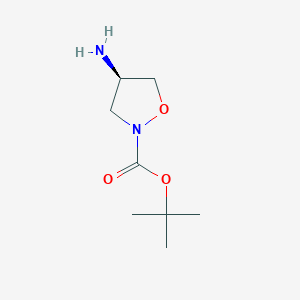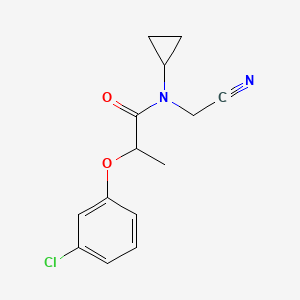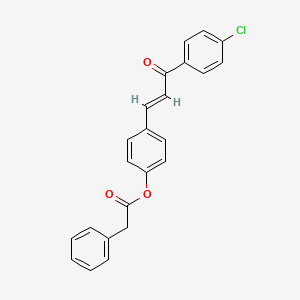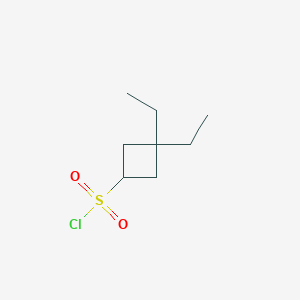![molecular formula C22H23NO4S B2786010 Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 477556-23-3](/img/structure/B2786010.png)
Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound. It’s a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Molecules with the thiophene ring system exhibit many pharmacological properties .Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Mecanismo De Acción
The mechanism of action of Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a critical role in cell survival and proliferation. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to cell death. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile, with no significant adverse effects observed in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of this compound in vivo. In vitro studies have shown that this compound can inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, this compound is relatively expensive compared to other organic compounds, which may limit its use in some experiments. Additionally, further studies are needed to fully understand the potential limitations of this compound in different experimental settings.
Direcciones Futuras
There are several future directions for research on Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate, including its potential applications in drug delivery, bioimaging, and biosensing. This compound has been investigated as a potential drug delivery agent, due to its ability to self-assemble into nanoparticles that can encapsulate drugs and target cancer cells. Additionally, this compound has been explored as a fluorescent probe for bioimaging, due to its strong fluorescence properties. Finally, this compound has been studied as a biosensor for the detection of biomolecules, due to its ability to bind to specific targets with high affinity and selectivity.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including organic electronics, optoelectronics, and biomedicine. Its mechanism of action in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, leading to apoptosis and inhibition of cell proliferation. While this compound has several advantages for use in lab experiments, further studies are needed to fully understand its potential limitations and applications. Nonetheless, this compound represents a promising avenue for future research in the fields of drug delivery, bioimaging, and biosensing.
Métodos De Síntesis
Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate can be synthesized using a multi-step reaction process that involves the reaction of 4-(pentyloxy)benzoyl chloride with 3-aminobenzo[b]thiophene-2-carboxylic acid to form the intermediate 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylic acid. This intermediate is then treated with methyl chloroformate to yield the final product, this compound.
Aplicaciones Científicas De Investigación
Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedicine. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors with improved charge transport properties. In optoelectronics, this compound has been used as a sensitizer in dye-sensitized solar cells, leading to enhanced photovoltaic performance. In biomedicine, this compound has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.
Propiedades
IUPAC Name |
methyl 3-[(4-pentoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-3-4-7-14-27-16-12-10-15(11-13-16)21(24)23-19-17-8-5-6-9-18(17)28-20(19)22(25)26-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXSPEDETDTXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2785931.png)
![N-[1-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B2785932.png)



![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B2785942.png)

![3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2785944.png)

![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2785947.png)

![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)